

# (R)-Piperidin-3-ylmethanol hydrochloride basic properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** (R)-Piperidin-3-ylmethanol hydrochloride

**Cat. No.:** B570889

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An In-depth Technical Guide to the Core Basic Properties of **(R)-Piperidin-3-ylmethanol Hydrochloride**

## Foreword: The Strategic Utility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the strategic selection of molecular building blocks. Among these, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a vast array of clinically successful drugs.<sup>[1][2][3]</sup> Its prevalence is not accidental; the piperidine heterocycle confers a unique combination of desirable physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to present functional groups in a defined three-dimensional orientation for optimal target engagement.<sup>[1][4]</sup>

This guide focuses on a specific and highly valuable derivative: **(R)-Piperidin-3-ylmethanol hydrochloride**. As a chiral building block, it offers a pre-defined stereocenter, a critical feature for designing selective and potent therapeutics, given that enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.<sup>[5]</sup> Understanding the fundamental basic properties of this compound is not merely an academic exercise; it is a prerequisite for its effective and predictable application in drug discovery workflows, from library synthesis to lead optimization. This document provides researchers, scientists, and drug development

professionals with a comprehensive technical overview of these core properties, blending theoretical principles with practical, field-proven methodologies.

## Core Physicochemical Profile

**(R)-Piperidin-3-ylmethanol hydrochloride** is a chiral organic compound supplied as a stable salt. Its core identifiers and properties are summarized below.

Property	Value	Source(s)
Chemical Name	[(3R)-piperidin-3-yl]methanol hydrochloride	<a href="#">[6]</a> <a href="#">[7]</a>
Synonyms	(R)-3-Piperidinemethanol hydrochloride	<a href="#">[7]</a> <a href="#">[8]</a>
CAS Number	1124199-58-1	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>6</sub> H <sub>14</sub> CINO	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	151.63 g/mol	<a href="#">[6]</a> <a href="#">[7]</a>
Appearance	White to off-white solid	<a href="#">[9]</a>
Parent Compound	(R)-Piperidin-3-ylmethanol (CAS: 4606-65-9)	<a href="#">[10]</a>

Note: Properties such as melting point and exact solubility may vary between batches and suppliers. It is recommended to refer to the lot-specific Certificate of Analysis.

## The Significance of Basicity: pKa Determination

The defining basic property of (R)-Piperidin-3-ylmethanol is the secondary amine within the piperidine ring. The pKa of this amine dictates the molecule's ionization state at physiological pH ( $\approx 7.4$ ), which in turn governs its solubility, membrane permeability, and ability to interact with biological targets via hydrogen bonding or ionic interactions.[\[11\]](#) While the pKa of the parent piperidine is approximately 11.2, the presence of the C3-hydroxymethyl group, an electron-withdrawing group, is expected to slightly decrease the basicity of the nitrogen, resulting in a lower pKa.

A precise, experimentally determined pKa is essential for developing accurate structure-activity relationships (SAR) and pharmacokinetic models.[\[11\]](#) Potentiometric titration is the gold-standard method for this determination.

## Experimental Protocol: Potentiometric pKa Determination

This protocol outlines a self-validating method for determining the pKa of **(R)-Piperidin-3-ylmethanol hydrochloride**.

Objective: To accurately measure the pKa of the piperidine nitrogen.

Materials:

- **(R)-Piperidin-3-ylmethanol hydrochloride**
- 0.1 M Potassium Chloride (KCl) solution
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Calibrated pH meter with a combination glass electrode
- Automatic titrator or manual burette
- Stir plate and stir bar
- Volumetric flasks and pipettes

Methodology:

- System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C).
- Sample Preparation: Accurately weigh approximately 15 mg of **(R)-Piperidin-3-ylmethanol hydrochloride** and dissolve it in 50 mL of 0.1 M KCl solution in a thermostatted titration vessel. The KCl is used to maintain a constant ionic strength.

- Initial Titration (Acidic Range): Add a known excess of standardized 0.1 M HCl (e.g., 2.0 mL) to ensure the piperidine nitrogen is fully protonated at the start of the titration.
- Titration with Base: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, ensuring the reading stabilizes.
- Data Acquisition: Continue the titration well past the equivalence point (typically to pH > 11) to generate a complete titration curve (pH vs. volume of NaOH added).
- Data Analysis:
  - Plot the first derivative ( $\Delta\text{pH}/\Delta V$ ) against the average volume to precisely locate the equivalence point (the peak of the derivative curve).
  - The pKa is determined from the pH value at the half-equivalence point.
  - Alternatively, use specialized software to perform a non-linear regression analysis of the titration curve to calculate the pKa.
- Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be <0.05 units.

**Causality and Insights:** This potentiometric method directly measures the change in proton concentration as the protonated amine is neutralized by the titrant. The use of a standardized acid and base ensures accuracy, while the derivative plot method provides a more precise endpoint determination than visual indicators, making the protocol robust and self-validating.



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Caption: Workflow for pKa determination by potentiometric titration.

## Chiral Integrity: The Cornerstone of Application

As a stereochemically defined reagent, the enantiomeric purity of **(R)-Piperidin-3-ylmethanol hydrochloride** is its most critical quality attribute. The presence of the undesired (S)-enantiomer can lead to complex pharmacological profiles and off-target effects in downstream applications. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive technique for verifying chiral integrity.[\[5\]](#)

## Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the (R) and (S) enantiomers of piperidin-3-ylmethanol, thereby determining the enantiomeric excess (% ee) of the sample.

Rationale: This compound lacks a strong UV chromophore, which can present a detection challenge. Two approaches are common: direct analysis at low UV wavelengths or pre-column derivatization to attach a chromophore, which enhances sensitivity.[\[5\]](#) This protocol details the direct analysis method, which is often sufficient for quality control purposes.

### Instrumentation & Columns:

- HPLC system with UV detector
- Chiral Stationary Phase: Polysaccharide-based columns like Chiraldex® IC or similar are effective for separating piperidine derivatives.[\[5\]](#)[\[12\]](#)

### Reagents & Mobile Phase:

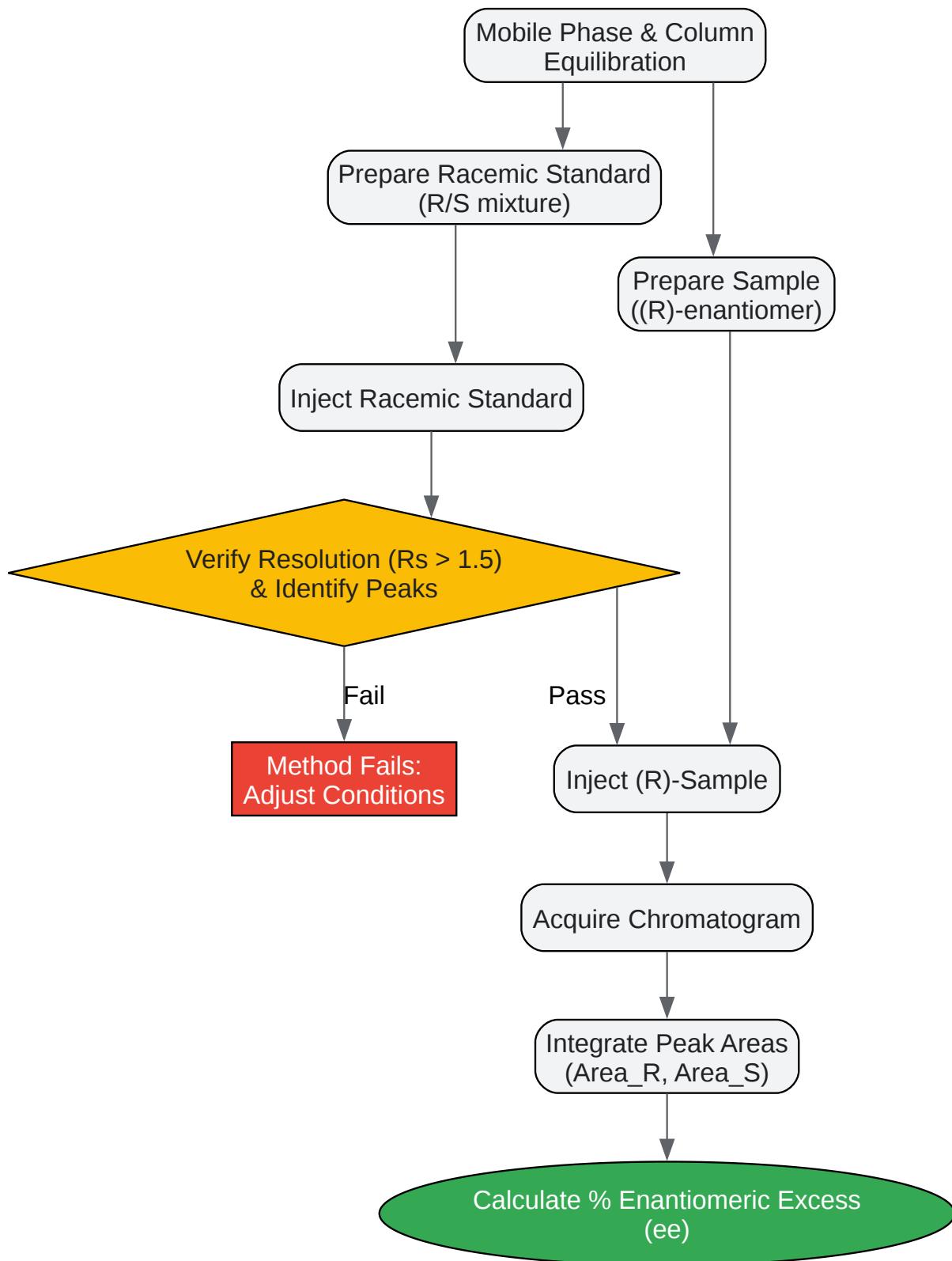
- n-Hexane (HPLC Grade)
- Isopropanol (IPA, HPLC Grade)
- Diethylamine (DEA)
- Methanol (for sample dissolution)

- Mobile Phase: A typical mobile phase is a mixture of n-Hexane, IPA, and DEA (e.g., 80:20:0.1, v/v/v).<sup>[5]</sup> The DEA is a crucial additive that acts as a competing base, minimizing interactions between the basic amine of the analyte and residual acidic silanols on the stationary phase, thereby preventing severe peak tailing.

#### Methodology:

- System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
- Standard Preparation:
  - Racemic Standard (for method validation): Prepare a solution of racemic ( $\pm$ )-piperidin-3-ylmethanol hydrochloride (approx. 1 mg/mL in methanol). This is essential to confirm that the method can separate the two enantiomers and to identify their respective retention times.
  - Sample Solution: Prepare the **(R)-Piperidin-3-ylmethanol hydrochloride** sample at a similar concentration (1 mg/mL in methanol).
- Analysis:
  - Inject the racemic standard. Identify the two peaks corresponding to the (R) and (S) enantiomers and calculate the resolution factor (Rs). A resolution of  $>1.5$  is considered baseline separation.
  - Inject the sample solution.
  - Monitor the chromatogram at a low wavelength (e.g., 210 nm).
- Quantification:
  - Integrate the peak areas for both the major (R) and minor (S) enantiomer peaks in the sample chromatogram.
  - Calculate the enantiomeric excess (% ee) using the formula:  $\% \text{ ee} = [( \text{Area}_R - \text{Area}_S ) / ( \text{Area}_R + \text{Area}_S )] * 100$

**Self-Validation System:** The initial injection of the racemic standard is a critical self-validating step. If the two enantiomers are not resolved, the method is not suitable. This ensures that any subsequent analysis of the single-enantiomer sample is meaningful and trustworthy.



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Caption: Workflow for chiral purity analysis by HPLC.

## Safety, Handling, and Storage

Proper handling of **(R)-Piperidin-3-ylmethanol hydrochloride** is essential for laboratory safety. The compound's hydrochloride salt form mitigates the volatility and strong odor associated with many free-base piperidines. However, as with any fine chemical, appropriate precautions must be taken.

- Personal Protective Equipment (PPE): Always handle the compound wearing safety glasses, a lab coat, and chemical-resistant gloves.[\[6\]](#)
- Inhalation: Avoid creating and inhaling dust.[\[6\]](#) Handle in a well-ventilated area or a chemical fume hood. May cause respiratory irritation.[\[6\]](#)
- Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, wash the affected skin with soap and water and rinse eyes thoroughly with water for at least 15 minutes.[\[6\]](#)
- Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[\[8\]](#) Room temperature storage is generally acceptable.[\[8\]](#)
- Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves incineration by a licensed professional waste disposal service.[\[13\]](#)[\[14\]](#)

## Conclusion

**(R)-Piperidin-3-ylmethanol hydrochloride** is more than just a chemical reagent; it is an enabling tool for the synthesis of stereochemically complex and biologically active molecules. Its utility is deeply rooted in its fundamental basic properties. A thorough understanding and experimental characterization of its pKa, solubility, and, most critically, its chiral integrity, are imperative for its successful integration into drug discovery and development programs. The protocols and insights provided in this guide are designed to empower researchers to utilize this valuable building block with confidence, ensuring that the foundational chemistry of their projects is both robust and reliable.

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- To cite this document: BenchChem. [(r)-Piperidin-3-ylmethanol hydrochloride basic properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b570889#r-piperidin-3-ylmethanol-hydrochloride-basic-properties>

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